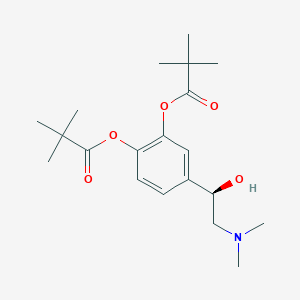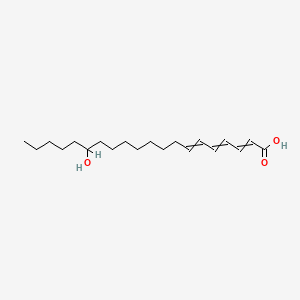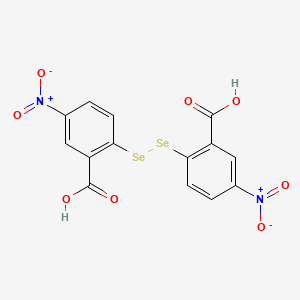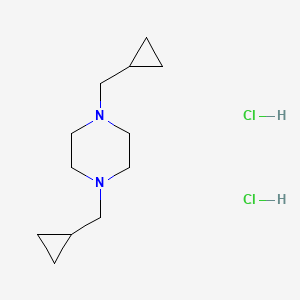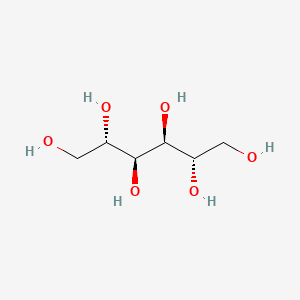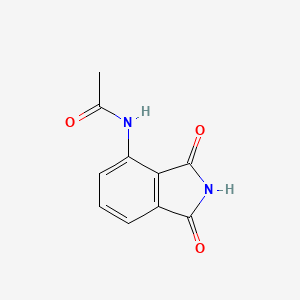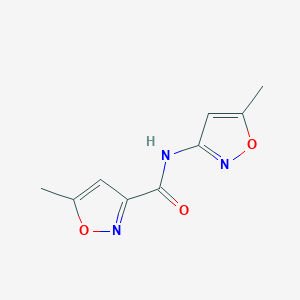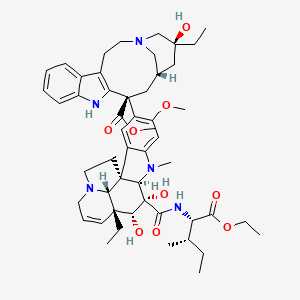
Vinleucinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Vinleucinol is synthesized through a semisynthetic route involving the modification of vinblastineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Chemical Reactions Analysis
Vinleucinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include this compound acid and other metabolites .
Scientific Research Applications
Vinleucinol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the pharmacokinetics and metabolism of vinca alkaloids. In biology and medicine, this compound is investigated for its antitumor properties and its ability to inhibit cell division. It has shown promising results in preclinical studies against various cancer cell lines .
Mechanism of Action
Vinleucinol exerts its effects by interfering with the polymerization of tubulin, a protein responsible for building the microtubule system during cell division. This disruption leads to the inhibition of mitosis, ultimately resulting in cell death. The molecular targets of this compound include the microtubules and associated proteins involved in cell division .
Comparison with Similar Compounds
Vinleucinol is similar to other vinca alkaloids such as vinblastine, vincristine, and vinorelbine. this compound is unique due to its superior antitumor activity and its specific modifications that enhance its pharmacokinetic properties. Similar compounds include vinblastine, vincristine, and vinorelbine .
Properties
Molecular Formula |
C51H69N5O9 |
|---|---|
Molecular Weight |
896.1 g/mol |
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2S,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30-,31+,39-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1 |
InChI Key |
QSTPFUDHVVIGCL-IPMACKNYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)[C@@]1([C@H]2[C@]3(CCN4[C@H]3[C@]([C@H]1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Canonical SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Synonyms |
N-(deacetyl-O-4-vinblast-23-oyl)-ethyl isoleucinate N-(deacetyl-O-4-vinblastoyl-23)-ethyl isoleucinate O(4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-ethoxycarbonyl-2-methylbutyl)amino)carbonyl)vincaleukoblastine V-LEU VileE vinblastine-isoleucinate vinleucinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



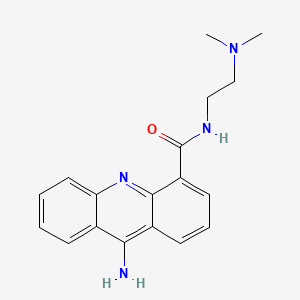

![(4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1195606.png)

![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
